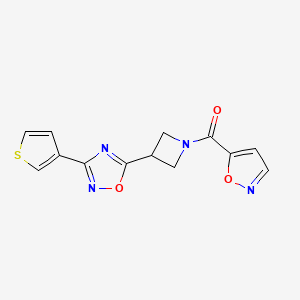

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a unique scaffold combining isoxazole, 1,2,4-oxadiazole, azetidine, and thiophene moieties. These structural elements are pharmacologically significant:

- Isoxazole: Known for its role in enhancing metabolic stability and binding affinity in drug design.

- 1,2,4-Oxadiazole: Imparts rigidity and influences electronic properties, often linked to anticancer and antimicrobial activities.

- Thiophene: Enhances lipophilicity and π-π stacking interactions.

Its structural complexity also raises questions about biodegradation, which can be inferred from related studies .

Properties

IUPAC Name |

1,2-oxazol-5-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-13(10-1-3-14-19-10)17-5-9(6-17)12-15-11(16-20-12)8-2-4-21-7-8/h1-4,7,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOBFLYLAACGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NO2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step procedures. The key steps often include the formation of the isoxazole ring, the thiophene ring, and the 1,2,4-oxadiazole ring, followed by their coupling with the azetidine moiety. Common reagents used in these synthetic routes include nitriles, hydrazides, and various oxidizing agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites.

Common Reagents and Conditions

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Various nucleophiles or electrophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to Isoxazol-5-yl have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. A study highlighted that certain oxadiazole derivatives demonstrated stronger antibacterial activity than traditional antibiotics such as isoniazid and ampicillin .

Anticancer Potential

Isoxazole and oxadiazole derivatives have been explored for their anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression. Studies have suggested that some derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Antiparasitic Effects

Research has also indicated that compounds with similar structures to Isoxazol-5-yl possess antileishmanial and antitrypanocidal activities. For example, certain derivatives have shown effectiveness against Leishmania species and Trypanosoma cruzi, often outperforming standard treatments .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various 1,3,4-oxadiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 0.03 µM against M. tuberculosis, significantly lower than the reference drug . This highlights the potential of isoxazole-based compounds in developing new treatments for resistant bacterial strains.

Case Study 2: Anticancer Activity

A recent study investigated the anticancer effects of isoxazole derivatives on breast cancer cell lines. The results indicated that specific modifications to the isoxazole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells . This finding underscores the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Antitumor Research

Compounds with overlapping heterocyclic motifs (e.g., thiadiazoles, thiazoles, triazoles) have demonstrated antitumor activity. Key examples from include:

| Compound | Structure | IC50 (µM) MCF-7 | IC50 (µM) HepG2 |

|---|---|---|---|

| Thiadiazole 9b | 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted | N/A | 2.94 |

| Thiazole 12a | 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene) | 3.40 | 1.19 |

Key Comparisons :

- Oxadiazole vs.

- Azetidine vs. Larger Rings : The azetidine’s compact structure could reduce off-target interactions compared to bulkier triazole-containing derivatives.

- Thiophene Substitution : The thiophene moiety in the target compound may enhance membrane permeability relative to phenyl-substituted analogues .

Structure-Activity Relationships (SAR)

- Electron-Deficient Heterocycles : Both oxadiazole and thiadiazole rings act as hydrogen bond acceptors, critical for binding to kinase targets.

- Substituent Effects : Polar groups (e.g., diazenyl in 12a) improve solubility and potency, while hydrophobic groups (e.g., thiophene) enhance cellular uptake.

Biodegradation Potential

highlights that heterocyclic compounds’ biodegradability correlates with molecular connectivity index (IXV) and frontier orbital energy (EHOMO) . Key inferences for the target compound:

- IXV : Its multi-ring system likely results in a high IXV, suggesting slower aerobic biodegradation compared to simpler heterocycles.

- EHOMO : The electron-deficient oxadiazole and isoxazole rings may lower EHOMO, increasing stability and resistance to microbial degradation.

Comparative Biodegradation Trends :

- Single-ring heterocycles (e.g., pyridine) degrade faster than fused systems (e.g., benzothiophene).

- Thiophene-containing compounds may degrade faster than phenyl analogues due to sulfur’s electron-withdrawing effects .

Biological Activity

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C20H18N4O3S

- Molecular Weight : 426.5 g/mol

Its structure comprises an isoxazole ring, an oxadiazole moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole, similar to the target compound, exhibit significant antimicrobial properties.

Case Studies and Findings

-

Antibacterial Activity : A study on oxadiazole derivatives demonstrated potent antibacterial effects against Gram-positive bacteria compared to Gram-negative strains. The introduction of thiophene rings in these derivatives has been linked to improved activity against various bacterial species .

Compound Activity (IC50 µM) Target Oxadiazole Derivative A 0.95 Staphylococcus aureus Oxadiazole Derivative B 0.98 Bacillus cereus - Antifungal Activity : Compounds featuring the oxadiazole structure have shown antifungal properties as well. For instance, specific derivatives were tested against Candida species and exhibited promising results in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of isoxazole and oxadiazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.

Research Findings

-

Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Some derivatives have reported IC50 values as low as 0.47 µM .

Cell Line Compound IC50 (µM) HCT116 A 0.47 MCF7 B 1.4 LXFA 629 C 92.4 - Mechanism of Action : The proposed mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, thus leading to apoptosis in cancer cells . Molecular docking studies suggest that the compound interacts with TS and other cellular targets, altering their activity.

Q & A

Q. What are the key synthetic strategies for constructing the azetidine-oxadiazole-thiophene core in this compound?

The synthesis typically involves multi-step heterocyclic coupling reactions. First, the azetidine ring is functionalized via [3+2] cycloaddition to introduce the 1,2,4-oxadiazole moiety. Thiophene-3-carboxylic acid derivatives are then coupled to the oxadiazole using carbodiimide-mediated activation (e.g., EDC/HOBt). The isoxazole-methanone group is introduced via nucleophilic acyl substitution under inert conditions. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalytic bases like triethylamine .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic methods:

- 1H/13C NMR : Confirms regiochemistry of oxadiazole (C-5 substitution) and azetidine ring conformation.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).

- HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm). Contaminants (e.g., unreacted thiophene precursors) are removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-azetidine coupling step?

Yield optimization requires:

- Catalyst screening : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12–24 hrs thermally) while maintaining >80% yield.

- Solvent polarity adjustment : Acetonitrile enhances dipole interactions in cyclization steps. Contradictory reports on optimal catalysts (e.g., CuI vs. Pd) suggest substrate-specific optimization is critical .

Q. What computational methods predict the compound’s bioactivity against neurological targets (e.g., mGluR2)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with mGluR2’s orthosteric site. Key steps:

- Ligand preparation : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

- Receptor grid generation : Focus on residues Ser168, Thr271, and Tyr144.

- Binding affinity analysis : Oxadiazole and thiophene groups show π-π stacking with Phe292, while the azetidine’s strain enhances fit into hydrophobic pockets. EC₅₀ predictions align with in vitro GTPγS assays (14–50 nM range) .

Q. How can contradictory data on metabolic stability in hepatic microsomal assays be resolved?

Discrepancies arise from:

- Species variability : Human vs. rodent CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6 dominance).

- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring reduces oxidative metabolism.

- Prodrug strategies : Phosphonooxymethylation of the azetidine nitrogen improves half-life (t₁/₂ > 4 hrs in human hepatocytes) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.